![molecular formula C22H21FN4O3 B5597541 (3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)
(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
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Overview
Description
This compound belongs to a class of chemicals that exhibit complex heterocyclic structures, which are often explored for their biological activities. The synthesis and study of such molecules are crucial in the development of new therapeutic agents, materials, and in the study of biological systems.
Synthesis Analysis
Synthesis of complex imidazo[1,5-a][1,4]diazepines and related structures involves multiple steps, including ring closures, substitutions, and functional group transformations. For example, the synthesis of adenosine deaminase inhibitors involves ring closure of aminoethylated imidazoles and subsequent modifications to introduce various substituents, showcasing the complexity and precision required in synthesizing such molecules (Showalter et al., 1983).
properties
IUPAC Name |
(1R,7S)-3-(4-fluorophenyl)-6-(5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-14-2-4-15(5-3-14)27-12-22-7-6-17(30-22)18(19(22)21(27)29)20(28)25-8-1-9-26-13-24-10-16(26)11-25/h2-7,10,13,17-19H,1,8-9,11-12H2/t17-,18?,19?,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWSNMIASIOHTK-HXTDOEILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN2C1)C(=O)C3C4C=CC5(C3C(=O)N(C5)C6=CC=C(C=C6)F)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN2C1)C(=O)C3[C@@H]4C=C[C@]5(C3C(=O)N(C5)C6=CC=C(C=C6)F)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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